1,3-Diisopropylurea

Catalog No.
S592209
CAS No.
4128-37-4
M.F
C7H16N2O
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diisopropylurea

CAS Number

4128-37-4

Product Name

1,3-Diisopropylurea

IUPAC Name

1,3-di(propan-2-yl)urea

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C7H16N2O/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)

InChI Key

BGRWYRAHAFMIBJ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NC(C)C

Synonyms

Diptocarpamidine; N,N’-Bis(1-methylethyl)urea; N,N’-Diisopropylurea; NSC 112719;

Canonical SMILES

CC(C)NC(=O)NC(C)C

Solid Phase Peptide Synthesis (SPPS)

Field: Biochemistry and Pharmaceutical Industry

Application: 1,3-Diisopropylurea is used in a process for solid phase peptide synthesis (SPPS) that completely eliminates all solvent intensive washing steps during each amino acid addition cycle .

Method: A key breakthrough is the removal of a volatile Fmoc deprotection base through bulk evaporation at elevated temperature while preventing condensation on the vessel surfaces with a directed headspace gas flushing .

Results: This process was demonstrated at both research and production scales without any impact on product quality and when applied to a variety of challenging sequences (up to 89 amino acids in length). The overall result is an extremely fast, high purity, scalable process with a massive waste reduction (up to 95%) while only requiring 10–15% of the standard amount of base used .

Removal of Potentially Genotoxic 1,3-Diisopropylurea from API Solutions

Field: Pharmaceutical Industry and Environmental Science

Application: 1,3-Diisopropylurea is removed from API (Active Pharmaceutical Ingredient) solutions using novel molecularly imprinted polymers .

Synthesis of Protected Peptide Proteins

Field: Biochemistry

Application: 1,3-Diisopropylurea is used as a peptide coupling reagent in the synthesis of two protected peptide proteins of scorpion neurotoxin II .

Greening the Synthesis of Peptide Therapeutics

Application: 1,3-Diisopropylurea is used in the greening of the synthesis of peptide therapeutics. This process is focused on making peptide synthesis more environmentally friendly by reducing the use of solvents .

Synthesis of N-acyl Ureas

Field: Organic Chemistry

Application: 1,3-Diisopropylurea is used in the synthesis of N-acyl ureas .

1,3-Diisopropylurea is a synthetic organic compound belonging to the class of urea derivatives, characterized by its unique structure featuring two isopropyl groups attached to the nitrogen atoms of the urea moiety. Its chemical formula is C7H16N2OC_7H_{16}N_2O, and it has a molecular weight of 144.21 g/mol. The compound's structure facilitates hydrogen bonding, which is crucial for its interactions with biological molecules and its applications in various chemical processes .

The mechanism by which 1,3-Diisopropylurea exerts its anticancer effects is still being elucidated. Research suggests it might inhibit fatty acid synthesis, a critical process for cell division and growth in cancer cells []. This inhibition could be due to the compound mimicking malonic acid, a natural metabolic intermediate that disrupts fatty acid biosynthesis.

, primarily as a reagent in organic synthesis. Notably, it has been utilized in:

  • Peptide Synthesis: It acts as a coupling reagent in solid-phase peptide synthesis (SPPS), streamlining the process by reducing solvent usage and enhancing efficiency.
  • Conversion Reactions: The compound can convert ethylmalonic acid into methyl anthranilate and methyl ethyl malonic acid, although the exact mechanisms are still under investigation .
  • Synthesis of N-acyl Ureas: It serves as a precursor in synthesizing N-acyl ureas, which are important intermediates in medicinal chemistry.

The synthesis of 1,3-Diisopropylurea typically involves the condensation of isopropyl isocyanate with ammonia or a primary amine. While specific protocols are not extensively documented, general methods for synthesizing urea derivatives can be adapted for this compound. For instance, one-pot sequential reactions involving various reagents and conditions have been reported in the literature .

1,3-Diisopropylurea finds applications across several fields:

  • Pharmaceutical Industry: It is used in the synthesis of active pharmaceutical ingredients and as a coupling reagent in peptide synthesis.
  • Environmental Science: Its use in reducing solvent consumption during peptide synthesis aligns with green chemistry principles.
  • Biochemistry: The compound's role as a reagent in sample preparation highlights its versatility in laboratory settings .

Interaction studies involving 1,3-Diisopropylurea focus on its ability to form complexes with various biological molecules. These interactions are crucial for understanding its potential therapeutic effects and optimizing its use in synthetic applications. Ongoing research aims to clarify these interactions and their implications for drug design and development .

Several compounds share structural similarities with 1,3-Diisopropylurea. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,N'-DiisopropylcarbodiimideCarbodiimideUsed widely as a coupling agent in peptide synthesis; easier handling due to liquid form .
N,N'-DiethylureaUrea DerivativeFeatures ethyl groups instead of isopropyl; used in similar applications but less efficient in SPPS.
N,N'-DicyclohexylcarbodiimideCarbodiimideSolid form; often used in organic synthesis but has different solubility properties compared to 1,3-Diisopropylurea .

Uniqueness of 1,3-Diisopropylurea

What sets 1,3-Diisopropylurea apart from these similar compounds is its balance between steric hindrance and reactivity, making it particularly effective as a coupling reagent while maintaining favorable solubility profiles. Its application in environmentally friendly peptide synthesis further enhances its appeal within the pharmaceutical industry.

XLogP3

1

UNII

KT3MU4Y10Z

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

4128-37-4

Wikipedia

N,N'-diisopropylurea

General Manufacturing Information

Urea, N,N'-bis(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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